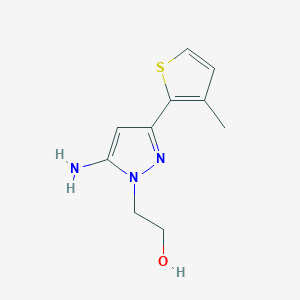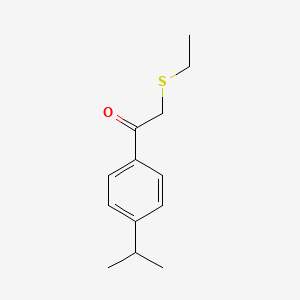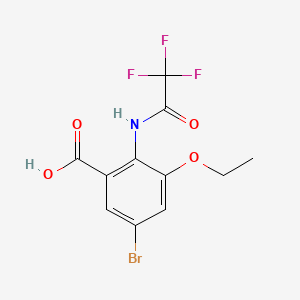![molecular formula C12H25N3O2 B15304248 tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B15304248.png)
tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperazine ring, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperazine derivative. One common method involves the use of tert-butyl carbamate and 1-(2-chloroethyl)piperazine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe to investigate the activity of various biological pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry
In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives. Its unique chemical properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes and receptors, modulating their activity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their function. These interactions can affect various biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the piperazine ring.
N-Boc-piperazine: Contains a piperazine ring with a tert-butoxycarbonyl protecting group.
tert-Butyl N-(2-aminoethyl)carbamate: Similar structure but with an aminoethyl group instead of the piperazine ring.
Uniqueness
tert-Butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate is unique due to the combination of the tert-butyl group, piperazine ring, and carbamate functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H25N3O2 |
|---|---|
Molekulargewicht |
243.35 g/mol |
IUPAC-Name |
tert-butyl N-[(2R)-1-piperazin-1-ylpropan-2-yl]carbamate |
InChI |
InChI=1S/C12H25N3O2/c1-10(9-15-7-5-13-6-8-15)14-11(16)17-12(2,3)4/h10,13H,5-9H2,1-4H3,(H,14,16)/t10-/m1/s1 |
InChI-Schlüssel |
NMUCCRJTCQNDRT-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@H](CN1CCNCC1)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(CN1CCNCC1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-3-yl)propanoic acid](/img/structure/B15304192.png)




![6-Fluoro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B15304215.png)
![N-[(1r,3r)-3-(fluoromethyl)cyclobutyl]benzamide](/img/structure/B15304223.png)


